Methyl 2-formamidoacetate
Overview
Description
Methyl 2-formamidoacetate is a chemical compound with diverse applications in scientific research. It contains a total of 14 bonds, including 7 non-H bonds, 2 multiple bonds, 3 rotatable bonds, 2 double bonds, 1 ester (aliphatic), and 1 secondary amide (aliphatic) .
Synthesis Analysis
Methyl 2-formamidoacetate is used in various synthesis processes. For instance, it is used in the enantioselective synthesis of (–)-Chloramphenicol via a silver-catalysed asymmetric isocyanoacetate aldol reaction . It is also used in the manufacture of chemical compounds.Molecular Structure Analysis
The molecular structure of Methyl 2-formamidoacetate is represented by the Inchi Code: 1S/C4H7NO3/c1-8-4(7)2-5-3-6/h3H,2H2,1H3, (H,5,6) . The molecular weight of the compound is 117.1 .Physical And Chemical Properties Analysis
Methyl 2-formamidoacetate is a colorless to yellow liquid or solid . It has a molecular weight of 117.1 . The compound should be stored in a refrigerator .Scientific Research Applications
Organic Chemistry and Catalysis : Methyl 2-formamidoacetate is used in enantioselective catalytic processes. Panella et al. (2006) achieved over 99% enantioselectivity in the rhodium-catalyzed asymmetric hydrogenation of N-formyl dehydroamino esters, which includes Methyl 2-formamidoacetate, using monodentate phosphoramidites as chiral ligands (Panella et al., 2006).
Computational Chemistry and Molecular Modeling : Studies on molecular conformations and interactions, such as the work of Walther (1987) on the computation of stable conformations of formamide and its derivatives including Methyl 2-formamidoacetate, contribute to our understanding of molecular structure and behavior (Walther, 1987).
Photovoltaic Materials Research : In materials science, particularly in the development of solar cells, Methyl 2-formamidoacetate has been explored for its potential applications. Zhan et al. (2022) demonstrated the use of methyl haloacetate in enhancing the efficiency of perovskite solar cells, indicating the broad potential of such compounds in energy applications (Zhan et al., 2022).
Biological Activity Research : The study of the biological effects of amide derivatives, including Methyl 2-formamidoacetate, provides insights into their potential pharmacological applications and environmental impact. Kennedy (2001) reviewed the biological responses of various amides and their commercial and environmental significance (Kennedy, 2001).
Safety And Hazards
Methyl 2-formamidoacetate is associated with several hazards. It has been classified under GHS07, with the signal word “Warning”. Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray) .
properties
IUPAC Name |
methyl 2-formamidoacetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO3/c1-8-4(7)2-5-3-6/h3H,2H2,1H3,(H,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTMKOMANDDIUSM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CNC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00399401 | |
Record name | Methyl 2-formamidoacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00399401 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-formamidoacetate | |
CAS RN |
3154-54-9 | |
Record name | Methyl 2-formamidoacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00399401 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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